Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-: is a complex organic compound characterized by its unique structure, which includes diazene and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- involves multiple steps. Typically, the synthesis starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include nitrobenzene derivatives and diazene compounds. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of nitro and diazene groups, which can participate in electron transfer processes .
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The reaction conditions may vary depending on the desired outcome, with some reactions requiring acidic or basic environments .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amine derivatives, while oxidation reactions can produce nitroso or nitro compounds .
Scientific Research Applications
Chemistry: In chemistry, Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- is used as a precursor for the synthesis of other complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent .
Industry: In industry, Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- is used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- involves its interaction with molecular targets through electron transfer processes. The nitro and diazene groups play a crucial role in these interactions, facilitating the formation of reactive intermediates that can interact with other molecules. These interactions can lead to various effects, depending on the specific application and environment .
Comparison with Similar Compounds
- 1,2-Bis(3,4-dinitropyrazol-1-yl)diazene
- 1,2-Bis(3,5-dinitropyrazol-1-yl)diazene
- 1,2-Bis(3-nitro-1,2,4-triazol-1-yl)diazene
Comparison: Compared to these similar compounds, Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- exhibits unique properties due to the presence of both nitro and diazene groups. These groups contribute to its high thermal stability and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
648423-88-5 |
---|---|
Molecular Formula |
C24H14N8O8S2 |
Molecular Weight |
606.6 g/mol |
IUPAC Name |
[3-nitro-4-[[2-nitro-4-[(4-nitrophenyl)diazenyl]phenyl]disulfanyl]phenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C24H14N8O8S2/c33-29(34)19-7-1-15(2-8-19)25-27-17-5-11-23(21(13-17)31(37)38)41-42-24-12-6-18(14-22(24)32(39)40)28-26-16-3-9-20(10-4-16)30(35)36/h1-14H |
InChI Key |
AKOADEBNMNVROG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)SSC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.